



Application Notes and Protocols for BI-4924 in Xenograft Tumor Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4924 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is frequently upregulated in various cancers to support rapid cell proliferation, making PHGDH an attractive target for cancer therapy.[1][3] **BI-4924** competitively inhibits PHGDH in a co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-dependent manner.[3][4] For in vivo applications, the cell-permeable prodrug, BI-4916, is utilized. BI-4916 is the ethyl ester of **BI-4924** and is designed to achieve intracellular enrichment of the active compound, **BI-4924**, by overcoming the high cytosolic levels of competitive cofactors.[1][4][5]

These application notes provide a comprehensive overview of the use of BI-4916, the prodrug of **BI-4924**, in preclinical xenograft tumor models. The protocols and data presented are based on established methodologies for studying PHGDH inhibitors in vivo and are intended to guide researchers in designing and executing their own efficacy studies.

Mechanism of Action: Targeting the Serine Biosynthesis Pathway

PHGDH catalyzes the first committed step in the serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate.[1][2] By

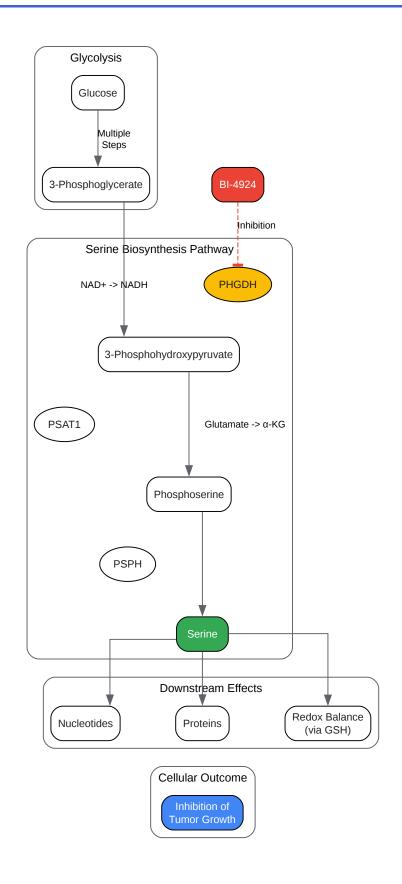






inhibiting PHGDH, **BI-4924** effectively blocks the production of serine, a critical amino acid required for the synthesis of proteins, nucleotides, and other essential macromolecules that fuel rapid tumor growth.





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Figure 1: Mechanism of action of BI-4924 in the serine biosynthesis pathway.



In Vitro Activity of BI-4924

The following table summarizes the in vitro inhibitory activity of **BI-4924** against its target, PHGDH.

Parameter	Value	Reference
Target	PHGDH	[1][2]
IC50 (NAD+ high assay, 250 μM)	3 nM	[1][2]
IC50 (13C-Serine synthesis, 72 h)	2,200 nM	[1][2]
Binding Affinity (PHGDH SPR)	26 nM	[1][2]

Recommended Xenograft Tumor Models

Cell lines with high expression of PHGDH are recommended for evaluating the in vivo efficacy of BI-4916. The triple-negative breast cancer (TNBC) cell line, MDA-MB-468, is a well-established model for studying PHGDH inhibitors.

Cancer Type	Cell Line	Characteristics
Breast Cancer	MDA-MB-468	Triple-negative (ER-, PR-, HER2-), high PHGDH expression
Colon Cancer	HCT-116	High PHGDH expression

Experimental Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol describes a representative in vivo efficacy study of BI-4916 in a subcutaneous MDA-MB-468 xenograft model.

Cell Culture and Preparation



- Culture MDA-MB-468 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the exponential growth phase (70-80% confluency).
- Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 106 cells per 100 μL.

Animal Husbandry and Tumor Implantation

- Use female immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
- Allow mice to acclimatize for at least one week before the study begins.
- Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.

Tumor Growth Monitoring and Group Randomization

- Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
- When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

Formulation and Administration of BI-4916

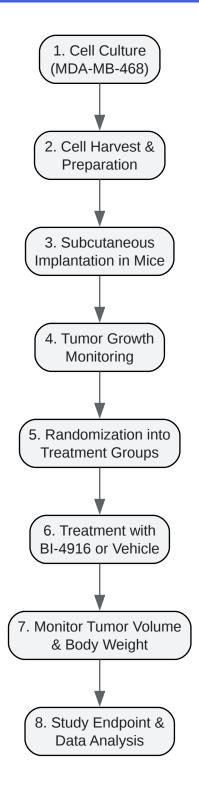
- Formulation: Prepare a stock solution of BI-4916 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile water). The final formulation should be prepared fresh daily.
- Dosing: Based on studies with similar PHGDH inhibitors, a starting dose of 25-50 mg/kg administered intraperitoneally (i.p.) once daily is recommended. A dose-finding study may be necessary to determine the optimal dose.
- Control Group: Administer the vehicle solution to the control group using the same volume and schedule as the treatment group.



Efficacy Evaluation and Endpoints

- Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
- Primary Endpoint: Tumor growth inhibition. Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = $[1 (\Delta T / \Delta C)] \times 100$, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
- Secondary Endpoints:
 - Body weight changes to assess toxicity.
 - At the end of the study, excise tumors and measure their final weight.
 - Perform biomarker analysis on tumor tissue (e.g., immunohistochemistry for Ki-67 to assess proliferation, or LC-MS to measure serine levels).





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Figure 2: Experimental workflow for an in vivo efficacy study of BI-4916.

Expected Outcomes and Data Presentation



Based on preclinical studies of other PHGDH inhibitors, treatment with BI-4916 is expected to result in significant tumor growth inhibition in xenograft models with high PHGDH expression.

Table of Expected In Vivo Efficacy of PHGDH Inhibitors

Inhibitor	Cancer Model	Dosing Regimen	Tumor Growth Inhibition	Reference
NCT-503	MDA-MB-468 Breast Cancer	40 mg/kg, daily, i.p.	Significantly reduced tumor volume and weight	
CBR-5884	Epithelial Ovarian Cancer	Not specified	Reduced tumor growth	_
PKUMDL-WQ- 2201	MDA-MB-468 Breast Cancer	Not specified	Substantial inhibitory effects	

Note: This table presents data from other PHGDH inhibitors to provide an expectation of the potential efficacy of BI-4916. Specific quantitative data for BI-4916 in xenograft models is not yet publicly available.

Troubleshooting and Considerations

- Vehicle Toxicity: Ensure the vehicle used for BI-4916 formulation is well-tolerated by the mice. Monitor for signs of toxicity such as weight loss, lethargy, or ruffled fur.
- Tumor Growth Variability: Inoculate a sufficient number of mice to account for inter-animal variability in tumor growth.
- Dietary Serine/Glycine: The concentration of serine and glycine in the animal diet can
 influence the outcome of studies targeting the serine biosynthesis pathway. Consider using a
 defined diet with controlled levels of these amino acids for more consistent results.

Conclusion

BI-4924, through its prodrug BI-4916, represents a promising therapeutic agent for cancers dependent on the serine biosynthesis pathway. The protocols and information provided in these



application notes offer a framework for researchers to effectively evaluate the in vivo efficacy of BI-4916 in relevant xenograft tumor models. Careful experimental design and adherence to established methodologies will be crucial for obtaining robust and reproducible data.

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